Lipophilicity (LogD) Comparison: -OCF₃ vs. -OCH₃, -CF₃, -F, and -Cl Analogs
The lipophilicity of Methyl 4-(trifluoromethoxy)benzoate is substantially higher than that of its methoxy analog and aligns closely with that of the trifluoromethyl analog. At pH 7.4, the LogD value for the target compound is 3.41 [1], compared to 2.28 for Methyl 4-methoxybenzoate , 2.49 for Methyl 4-(trifluoromethyl)benzoate , 2.31 for Methyl 4-fluorobenzoate [2], and 2.87 for Methyl 4-chlorobenzoate . This represents a LogD increase of 1.13 units (approximately 13.5-fold higher partition coefficient) over the methoxy analog, and a 1.10 unit increase over the fluoro analog. The -OCF₃ compound is more lipophilic than the -Cl analog (ΔLogD = 0.54) and comparable to the -CF₃ analog.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD = 3.41 |
| Comparator Or Baseline | Methyl 4-methoxybenzoate: LogD = 2.28; Methyl 4-(trifluoromethyl)benzoate: LogD = 2.49; Methyl 4-fluorobenzoate: LogD = 2.31; Methyl 4-chlorobenzoate: LogD = 2.87 |
| Quantified Difference | ΔLogD = +1.13 vs. -OCH₃; +0.92 vs. -CF₃; +1.10 vs. -F; +0.54 vs. -Cl |
| Conditions | Calculated/predicted LogD values at pH 7.4 from authoritative chemical databases; experimentally validated for -OCF₃ group lipophilicity increase in related studies [3]. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and oral bioavailability in drug candidates, making this compound a preferred starting material for designing molecules requiring enhanced cellular uptake.
- [1] Chembase. LogD data for Methyl 4-(trifluoromethoxy)benzoate. CAS 780-31-4. View Source
- [2] Sielc Technologies. LogP data for Methyl 4-fluorobenzoate. CAS 403-33-8. View Source
- [3] M. A. Shishkin, et al. Journal of Fluorine Chemistry, 2020, 232, 109452. Experimental LogD increase of 0.7–1.4 units for OCF₃ vs OCH₃ in aliphatic series. View Source
